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1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-

Cat. No.: B12863493
M. Wt: 251.28 g/mol
InChI Key: BTOQYSVLZISOLT-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-, is a chemical compound with the CAS Registry Number 1693737-17-5 and a molecular weight of 251.28 g/mol. Its molecular formula is C15H13N3O . The compound is an amine-substituted pyrazole derivative, a class of heterocyclic compounds known for their versatile role in scientific research and drug discovery. The structure features a pyrazole ring core with an amine group at the 3-position, which can serve as a hydrogen bond donor and acceptor, making it a valuable building block in medicinal chemistry. The 5-position is substituted with a 3-phenoxyphenyl group, a biphenyl-like moiety that can influence the compound's lipophilicity and potential for π-π interactions . As a specialized pyrazole derivative, this compound is primarily used in research applications as a key synthetic intermediate or a molecular scaffold. Researchers may employ it in the synthesis of more complex molecules for pharmaceutical development, material science, or as a ligand in catalysis. Pyrazole cores are commonly found in compounds studied for various biological activities. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O B12863493 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-(3-phenoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-10H,(H3,16,17,18)

InChI Key

BTOQYSVLZISOLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=CC(=NN3)N

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 1h Pyrazol 3 Amine, 5 3 Phenoxyphenyl and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained. While specific spectral data for 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- is not publicly available, analysis of closely related analogs such as 5-aryl-1H-pyrazol-3-amines and other substituted pyrazoles allows for a detailed and accurate prediction of its spectral characteristics rsc.orgtandfonline.com.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with aromatic protons appearing in the downfield region (typically δ 6.0-8.5 ppm) due to the deshielding effect of the ring current.

Pyrazole (B372694) Ring Protons: The pyrazole ring itself contains one proton (H-4), which is anticipated to appear as a singlet in the range of δ 5.8-6.5 ppm. The broad signal for the N-H proton of the pyrazole ring is expected to appear significantly downfield, often above δ 10.0 ppm, and its exact position can be sensitive to solvent and concentration researchgate.net.

Amine Group Protons: The protons of the 3-amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, temperature, and concentration, typically ranging from δ 3.5 to 5.5 ppm.

Phenoxyphenyl Group Protons: The nine aromatic protons of the 3-phenoxyphenyl substituent will produce a complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm). The specific chemical shifts and coupling patterns are determined by the substitution pattern and the electronic effects of the ether linkage and the pyrazole ring. Protons on the phenyl ring directly attached to the pyrazole will show different shifts from those on the terminal phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazole N-H> 10.0Broad Singlet
Aromatic Protons (Phenoxyphenyl)7.0 - 7.8Multiplet
Pyrazole C4-H5.8 - 6.5Singlet
Amine (-NH₂)3.5 - 5.5Broad Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups).

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring are expected to resonate at distinct chemical shifts. C-5, being attached to the bulky phenoxyphenyl group, would appear around δ 140-150 ppm. C-3, bonded to the amino group, would be found in a similar downfield region, typically δ 145-155 ppm. The C-4 carbon is expected to be the most upfield of the pyrazole ring carbons, resonating around δ 90-100 ppm researchgate.net.

Phenoxyphenyl Group Carbons: The twelve carbons of the 3-phenoxyphenyl group will appear in the aromatic region (δ 115-160 ppm). The two carbons involved in the ether linkage (C-O-C) will have characteristic downfield shifts. The quaternary carbons, including the one attached to the pyrazole ring (C-1') and the two involved in the ether bond, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (Pyrazole)145 - 155
C-5 (Pyrazole)140 - 150
Aromatic C-O155 - 160
Aromatic C-H & Quaternary C115 - 140
C-4 (Pyrazole)90 - 100

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure. mdpi.comktu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the 3-phenoxyphenyl group, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the singlet at δ ~6.0 ppm to the C-4 carbon of the pyrazole ring and would help assign the signals within the complex aromatic region of the phenoxyphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, even if they are not directly bonded. A NOESY spectrum could show through-space interactions between the protons of the inner phenyl ring and the pyrazole C4-H proton, providing information about the preferred conformation and rotational orientation of the phenoxyphenyl group relative to the pyrazole core.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering definitive proof of molecular structure and insights into packing and intermolecular forces. Although a specific crystal structure for 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- has not been reported, data from analogous structures, such as 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole and other aryl-substituted pyrazoles, can be used to predict its solid-state characteristics nih.govnih.gov.

Determination of Molecular Conformation and Dihedral Angles

The conformation of the molecule is largely defined by the dihedral angles between the planar ring systems. The 3-phenoxyphenyl group is not rigid and can adopt various conformations due to rotation around the C-C and C-O single bonds.

Pyrazole-Phenyl Dihedral Angle: The dihedral angle between the pyrazole ring and the directly attached phenyl ring (the inner ring of the phenoxyphenyl group) is expected to be significant, likely in the range of 30° to 50° nih.govnih.gov. This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrazole ring.

Phenyl-O-Phenyl Dihedral Angle: The conformation around the ether linkage will also be twisted. The two phenyl rings of the phenoxyphenyl moiety will not be coplanar.

Table 3: Predicted Molecular Geometry Parameters for 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-

ParameterPredicted Value
Dihedral Angle (Pyrazole Ring – Inner Phenyl Ring)30° - 50°
Planarity of Pyrazole RingEssentially Planar

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing is determined by a combination of intermolecular interactions that stabilize the lattice. The functional groups present in 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-—the pyrazole N-H, the amine N-H₂, and the aromatic rings—are all capable of participating in significant non-covalent interactions. nih.govias.ac.in

Hydrogen Bonding: This is expected to be a dominant interaction in the crystal lattice. The pyrazole N-H group and the amine -NH₂ group are both excellent hydrogen bond donors. The pyrazole ring nitrogen (N-2) and the amine nitrogen can act as hydrogen bond acceptors. It is highly probable that molecules will form extensive hydrogen-bonded networks, such as chains or dimers, via N-H···N interactions, which are commonly observed in aminopyrazole crystals mdpi.comnih.gov.

π-π Stacking: The multiple aromatic rings (two from the phenoxyphenyl group and the pyrazole ring) create opportunities for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the crystal's stability and dense packing nih.gov.

The interplay of these various intermolecular forces dictates the final three-dimensional supramolecular structure of the compound in the solid state.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful, non-destructive analytical technique for the identification of functional groups within a molecule. By measuring the interaction of infrared radiation with the sample, specific vibrational modes (stretching, bending, twisting) of chemical bonds can be observed, each corresponding to a characteristic frequency. This provides a molecular fingerprint, enabling the structural elucidation of complex organic compounds like 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

Infrared (IR) spectroscopy is particularly adept at confirming the presence of key functional groups within the molecular structure of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-. The spectrum is anticipated to display a series of distinct absorption bands corresponding to the vibrations of its pyrazole core, primary amine, and phenoxyphenyl substituent.

The high-frequency region of the spectrum is expected to be dominated by N-H and C-H stretching vibrations. The primary amine (-NH2) group should give rise to two distinct bands, typically in the 3400-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. The N-H stretch of the pyrazole ring itself is also expected in this region, often appearing as a broader band around 3200-3100 cm⁻¹. Aromatic C-H stretching vibrations from the two phenyl rings are anticipated just above 3000 cm⁻¹, while the C-H stretch of the pyrazole ring would appear in a similar region.

The fingerprint region (below 1650 cm⁻¹) provides more complex but highly characteristic information. The C=N and C=C stretching vibrations of the pyrazole and aromatic rings are expected to produce several strong to medium bands between 1620 cm⁻¹ and 1450 cm⁻¹. The N-H bending vibration of the primary amine typically appears around 1650-1580 cm⁻¹.

A crucial feature for identifying the phenoxyphenyl group is the strong, characteristic C-O-C stretching vibration of the diaryl ether linkage. This is expected to produce a prominent band, often split into asymmetric and symmetric stretches, in the 1270-1230 cm⁻¹ and 1050-1010 cm⁻¹ regions, respectively. Furthermore, C-N stretching vibrations associated with the amino group and the pyrazole ring are expected in the 1350-1250 cm⁻¹ range. researchgate.net

The table below summarizes the expected characteristic IR absorption frequencies for 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3200 - 3100N-H StretchPyrazole Ring
3100 - 3000C-H StretchAromatic & Pyrazole Rings
1650 - 1580N-H BendPrimary Amine (-NH₂)
1620 - 1450C=N and C=C StretchPyrazole & Aromatic Rings
1350 - 1250C-N StretchAryl Amine & Pyrazole
1270 - 1230Asymmetric C-O-C StretchDiaryl Ether

This table presents predicted data based on the analysis of functional groups and related pyrazole structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-, with a chemical formula of C₁₅H₁₃N₃O, the exact molecular weight is 251.1059 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to this value, confirming the elemental composition. mdpi.com

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. The fragmentation pattern for pyrazole derivatives is often complex but can be predicted based on established mechanisms. researchgate.net A primary fragmentation pathway for pyrazoles involves the cleavage of the heterocyclic ring, often through the loss of stable small molecules like molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.net

For 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-, several key fragmentation pathways are anticipated:

Cleavage of the Ether Bond: The C-O bond of the phenoxy group is susceptible to cleavage. This can lead to the formation of a phenoxy radical (•OPh, m/z 93) and a [M - OPh]⁺ cation at m/z 158. Alternatively, the loss of a phenyl radical (•Ph, m/z 77) can result in a fragment at [M - Ph]⁺.

Pyrazole Ring Fragmentation: The pyrazole core can undergo characteristic ring-opening and fragmentation. A common pathway is the expulsion of a molecule of HCN (27 Da) from the ring, leading to a significant fragment ion.

Formation of Stable Cations: The fragmentation process is driven by the formation of stable ions. The generation of the (4-methoxyphenyl)methylium ion has been noted as a base peak in the mass spectrum of related pyrazole structures, indicating the stability of such fragments. mdpi.com In this case, fragments corresponding to the phenoxyphenyl cation or substituted pyrazole cations would be expected.

The table below outlines the plausible key fragments and their corresponding mass-to-charge ratios (m/z) for 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-.

m/z (Mass/Charge)Proposed Fragment IonFormula
251[M]⁺[C₁₅H₁₃N₃O]⁺
158[M - OPh]⁺[C₉H₈N₃]⁺
93[PhO]⁺[C₆H₅O]⁺
77[Ph]⁺[C₆H₅]⁺

This table presents predicted data based on the principles of mass spectrometry and known fragmentation patterns of related chemical structures.

Computational Chemical Investigations of 1h Pyrazol 3 Amine, 5 3 Phenoxyphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-, these methods provide insights into its ground state properties, electronic distribution, and the nature of its frontier molecular orbitals.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Theoretical studies on similar pyrazole (B372694) derivatives often employ functionals such as B3LYP and M06-2X with basis sets like 6-311++G(d,p) to determine optimized geometries and electronic properties. These calculations reveal that the distribution of electron density in aminopyrazoles is significantly influenced by the nature and position of substituents on the pyrazole ring.

Table 1: Representative Ground State Properties of Substituted Pyrazoles Calculated by DFT (Note: The following data is representative and based on computational studies of analogous pyrazole derivatives.)

PropertyRepresentative Value
Dipole Moment (Debye)2.5 - 4.0
Total Energy (Hartree)Varies with basis set
Point GroupC1
View Data Table Details
PropertyRepresentative Value
Dipole Moment (Debye)2.5 - 4.0
Total Energy (Hartree)Varies with basis set
Point GroupC1

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

In the case of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-, the amino group is expected to raise the energy of the HOMO, enhancing its nucleophilic character. The phenoxyphenyl substituent will also influence the energies of the frontier orbitals. Computational studies on analogous systems show that the HOMO is typically localized on the pyrazole ring and the amino group, while the LUMO is distributed over the pyrazole and the aryl substituent. A smaller HOMO-LUMO gap suggests higher reactivity. youtube.com

Table 2: Representative Frontier Molecular Orbital Energies of Substituted Pyrazoles (Note: The following data is representative and based on computational studies of analogous pyrazole derivatives.)

Molecular OrbitalEnergy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0
View Data Table Details
Molecular OrbitalEnergy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Tautomeric Equilibrium and Relative Stabilities

Tautomerism is a significant feature of aminopyrazoles, where the proton on the pyrazole nitrogen can migrate to the exocyclic amino group, leading to an equilibrium between different tautomeric forms.

For 1H-Pyrazol-3-amine, two primary tautomers are possible: the 3-amino and the 5-amino forms. Computational studies on 3(5)-aminopyrazoles have shown that the relative stability of these tautomers is influenced by both the substitution pattern and the surrounding medium (gas phase vs. solvent). researchgate.netresearchgate.net In the gas phase, the 3-aminopyrazole (B16455) tautomer is generally predicted to be more stable. researchgate.net However, the energy difference between the tautomers is often small, and the equilibrium can be shifted by solvent effects. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and other intermolecular interactions. mdpi.com Theoretical calculations using DFT methods can predict the relative energies and Gibbs free energies of the tautomers in different environments, providing a quantitative measure of their relative stabilities. nih.gov

Table 3: Representative Relative Energies of 3-Amino vs. 5-Amino Pyrazole Tautomers (Note: The following data is representative and based on computational studies of analogous pyrazole derivatives.)

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Polar Solvent
3-Amino0.00.0
5-Amino1.5 - 3.00.5 - 1.5
View Data Table Details
TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Polar Solvent
3-Amino0.00.0
5-Amino1.5 - 3.00.5 - 1.5

The phenoxyphenyl substituent at the 5-position of the pyrazole ring is expected to play a crucial role in determining the tautomeric preference. The electronic nature of this substituent can influence the acidity of the pyrazole N-H and the basicity of the ring nitrogens. An electron-withdrawing character of the phenoxyphenyl group would favor the tautomer where the proton is located on the nitrogen atom further away from this substituent (the 3-amino tautomer). Conversely, an electron-donating character could stabilize the 5-amino tautomer. The conformational flexibility of the phenoxyphenyl group, specifically the dihedral angle between the two phenyl rings, can also modulate its electronic effect and, consequently, the tautomeric equilibrium.

Analysis of Intramolecular and Intermolecular Interactions

The structure and properties of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- are also governed by a network of intramolecular and intermolecular interactions. Intramolecularly, hydrogen bonding can occur between the amino group and the nitrogen atoms of the pyrazole ring, influencing the planarity and conformational preferences of the molecule.

Intermolecularly, the presence of the amino group and the pyrazole nitrogens makes this compound a good candidate for forming hydrogen bonds. mdpi.com In the solid state, these hydrogen bonds can lead to the formation of dimers, chains, or more complex supramolecular architectures. Additionally, the aromatic rings of the phenoxyphenyl substituent can participate in π-π stacking interactions, further stabilizing the crystal packing. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these weak interactions. researchgate.net

Hydrogen Bonding Networks within Molecular Systems

Hydrogen bonds are among the most critical directional interactions in the crystal packing of molecules containing hydrogen bond donors and acceptors. In the case of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-, the amine (-NH2) group and the pyrazole ring nitrogens are primary sites for hydrogen bonding. nih.gov The amine group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom of the pyrazole ring can act as an acceptor.

These interactions often lead to the formation of well-defined supramolecular synthons, such as dimers or chains. For instance, in many pyrazole derivatives, molecules are linked by N—H···N hydrogen bonds, forming chains or more complex networks. nih.govfu-berlin.de The geometry of these bonds (D-H···A distance and angle) is a key determinant of the strength and directionality of the interaction. A hypothetical representation of potential hydrogen bonds in the crystal lattice of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- is presented in Table 1.

Table 1: Hypothetical Hydrogen Bond Geometry for 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- This table is illustrative and based on typical values for pyrazole derivatives.

D—H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N—H···N0.952.103.05170
N—H···O0.952.203.15165

Weak Non-Covalent Interactions (e.g., C-H···π, π-π Stacking)

C-H···π Interactions: These interactions involve a C-H bond acting as a weak hydrogen bond donor and a π-system (an aromatic ring) acting as the acceptor. The phenoxy and phenyl rings in the subject molecule provide ample opportunity for such interactions, contributing to the cohesion between molecules in the crystal lattice.

π-π Stacking: The parallel or offset arrangement of aromatic rings leads to attractive π-π stacking interactions. These are common in pyrazole derivatives containing phenyl groups and are characterized by inter-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov The relative orientation of the rings (e.g., parallel-displaced or T-shaped) influences the nature and strength of these interactions.

Quantitative Assessment of Interaction Energies (e.g., PIXEL Calculations)

For a given molecular pair, the total interaction energy (E_tot) can be broken down as follows:

E_tot = E_coul + E_pol + E_disp + E_rep

A hypothetical summary of PIXEL calculation results for significant molecular pairs in a crystal of a similar compound is shown in Table 2. Such data helps to identify the most significant interactions driving crystal formation. sscdt.org

Table 2: Illustrative PIXEL Interaction Energy Calculation Results (kJ/mol) This data is hypothetical and serves to illustrate the output of such a calculation.

Molecular Pair MotifE_coulE_polE_dispE_repE_tot
N-H···N Dimer-50.1-18.4-86.295.3-59.4
π-π Stacked Dimer-15.2-8.9-65.742.1-47.7
C-H···π Interaction-8.5-4.1-25.315.8-22.1

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. youtube.com By identifying bond critical points (BCPs) between atoms, QTAIM can provide evidence for the existence of hydrogen bonds and other weak interactions. youtube.com The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs can be used to classify the nature and strength of the interaction. For instance, low ρ and positive ∇²ρ values at a BCP between a hydrogen atom and an acceptor atom are characteristic of a closed-shell interaction, such as a hydrogen bond.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular contacts in a crystal. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule that represents the region in space where the electron density of the molecule is greater than that of all other molecules in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify regions of close intermolecular contact.

Table 3: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table is for illustrative purposes and based on typical findings for related pyrazole structures.

Contact TypeContribution (%)
H···H40.5
C···H/H···C25.3
N···H/H···N10.1
O···H/H···O8.7
C···C5.2
Other10.2

Q & A

Q. What are the standard protocols for synthesizing 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- and structurally related pyrazole derivatives?

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, substituted propenones can react with hydrazine derivatives in the presence of acids (e.g., acetic or propionic acid) to form pyrazoline intermediates, which are further functionalized . Characterization involves analytical techniques such as NMR, IR, and mass spectrometry to confirm molecular structure and purity. Optimization of solvent systems (e.g., ethanol with triethylamine) and reaction temperatures is critical for yield improvement .

Q. How is the structural elucidation of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- performed to confirm tautomeric forms and electronic properties?

X-ray crystallography and NMR spectroscopy are primary methods. For tautomerism analysis (common in triazole/pyrazole systems), crystallographic data reveal planar vs. non-planar geometries and hydrogen-bonding patterns. For instance, annular tautomerism in triazole derivatives can lead to distinct electronic delocalization patterns, detectable via bond-length discrepancies in crystallographic studies . Computational tools (DFT calculations) may supplement experimental data to predict dominant tautomeric forms .

Q. What methodologies are used to evaluate the biological activity of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- derivatives?

In vitro antibacterial assays (e.g., against Staphylococcus aureus or Escherichia coli) and anti-inflammatory activity tests (e.g., carrageenan-induced edema models) are standard. Dose-response curves and IC50 values are calculated to quantify efficacy. For example, pyrazoline derivatives with halogen substituents show enhanced Gram-positive bacterial inhibition .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., phenoxyphenyl groups) influence the reactivity and bioactivity of 1H-Pyrazol-3-amine derivatives?

Electron-donating/withdrawing groups on the phenyl ring modulate π-electron delocalization in the pyrazole core, affecting redox potential and binding affinity. For instance, fluorinated phenyl groups enhance metabolic stability and membrane permeability, as observed in pharmacokinetic studies of related triazole derivatives . Structure-activity relationship (SAR) studies using Hammett constants or molecular docking (e.g., with COX-2 enzymes) can rationalize substituent effects .

Q. What analytical challenges arise in quantifying 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- in complex matrices, and how are they resolved?

Co-elution with byproducts in HPLC or LC-MS analyses is a common issue. Solutions include:

  • Column optimization : Use of C18 reverse-phase columns with gradient elution (acetonitrile/water + 0.1% formic acid).
  • Detection : UV-Vis at 254 nm for aromatic systems or tandem MS for specificity.
  • Validation : Linearity (R² > 0.995), LOD/LOQ determination, and spike-recovery tests in biological fluids .

Q. How can contradictions in reported bioactivity data for pyrazole derivatives be systematically addressed?

Discrepancies often stem from assay variability (e.g., bacterial strain differences) or synthetic impurities. Mitigation strategies:

  • Replication : Independent synthesis and testing across multiple labs.
  • Positive/Negative Controls : Use of established inhibitors (e.g., ciprofloxacin for antibacterial assays).
  • Meta-analysis : Statistical aggregation of data from peer-reviewed studies to identify trends .

Q. What theoretical frameworks guide the design of pyrazole-based compounds for targeted therapeutic applications?

The conceptual framework integrates:

  • Molecular hybridization : Combining pyrazole cores with pharmacophores (e.g., chromen-2-one for anticancer activity).
  • QSAR models : Predictive algorithms linking substituent descriptors (logP, polar surface area) to bioactivity.
  • Target-based design : Docking studies against enzymes (e.g., cyclooxygenase for anti-inflammatory agents) .

Methodological Guidance

Q. How should researchers design experiments to investigate tautomerism in 1H-Pyrazol-3-amine derivatives?

  • Crystallographic analysis : Single-crystal X-ray diffraction to resolve spatial arrangements.
  • Spectroscopic monitoring : Variable-temperature NMR to detect tautomeric equilibria.
  • Computational validation : DFT calculations (e.g., Gaussian09) to compare relative energies of tautomers .

Q. What steps ensure reproducibility in synthesizing 1H-Pyrazol-3-amine derivatives with complex substitution patterns?

  • Detailed reaction logs : Precise stoichiometry, solvent purity, and temperature control.
  • Intermediate characterization : Isolate and validate intermediates (e.g., hydrazones) via TLC and melting-point analysis.
  • Scale-up protocols : Gradual scaling with in-process QC checks (e.g., HPLC purity >95%) .

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